

Thyminese-13C-1: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Thyminese-13C-1

Cat. No.: B12406711

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CAS Number: 478511-60-3

Synonyms: Deoxyribose-13C-1

Thyminese-13C-1 is the isotopically labeled form of thyminese, an endogenous metabolite more commonly known as 2-deoxy-D-ribose. The presence of the carbon-13 isotope at the first carbon position makes it a valuable tool for researchers in metabolic studies, drug development, and various biochemical assays. This technical guide provides an in-depth overview of **Thyminese-13C-1**, its properties, relevant biological pathways, and experimental protocols for its use.

Physicochemical Data

Property	Value	Reference
CAS Number	478511-60-3	[1]
Unlabeled CAS Number	533-67-5	[1]
Molecular Formula	C ₅ H ₁₀ O ₄ (with ¹³ C at C1)	
Molecular Weight	~135.13 g/mol	
Appearance	Solid	[2]

Biological Significance and Signaling Pathways

Thymine, or deoxyribose, is a central molecule in cellular metabolism and signaling. It is a fundamental component of deoxyribonucleic acid (DNA) and its metabolism is intricately linked to cell growth, proliferation, and death.

Deoxyribose Metabolism

In bacteria, novel oxidative pathways for the catabolism of 2-deoxy-D-ribose have been identified. One proposed pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further oxidized to ketodeoxyribonate and subsequently cleaved to yield acetyl-CoA and glyceryl-CoA.[3][4] This pathway can proceed in parallel with the more well-known deoxyribose 5-phosphate aldolase pathway.[3]

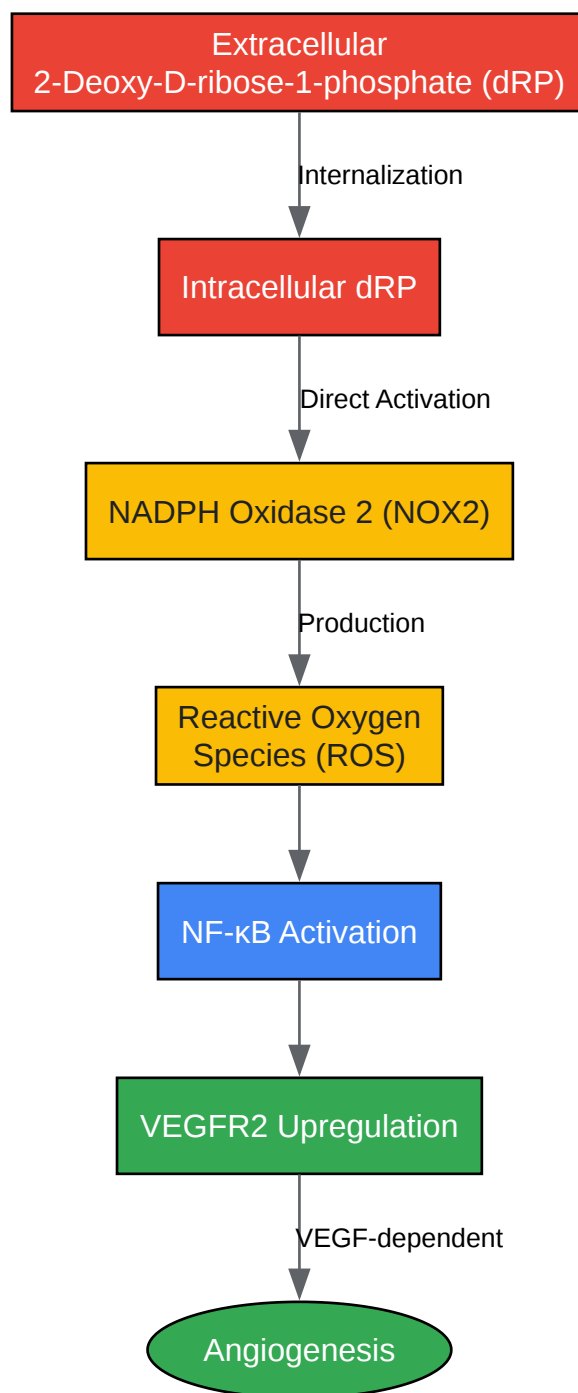


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Caption: Bacterial oxidative catabolism of deoxyribose.

Role in Angiogenesis

Deoxyribose and its phosphorylated form, 2-deoxy-D-ribose-1-phosphate (dRP), have been shown to possess pro-angiogenic properties.[5][6] dRP, released by various cell types including platelets, macrophages, and cancer cells, can be internalized by endothelial cells.[6] Intracellularly, dRP directly activates NADPH oxidase 2 (NOX2), leading to an increase in reactive oxygen species (ROS).[6] This triggers the activation of the transcription factor nuclear factor kappa B (NF-κB), which in turn upregulates the expression of vascular endothelial growth factor receptor 2 (VEGFR2), promoting VEGF-dependent angiogenesis.[6]

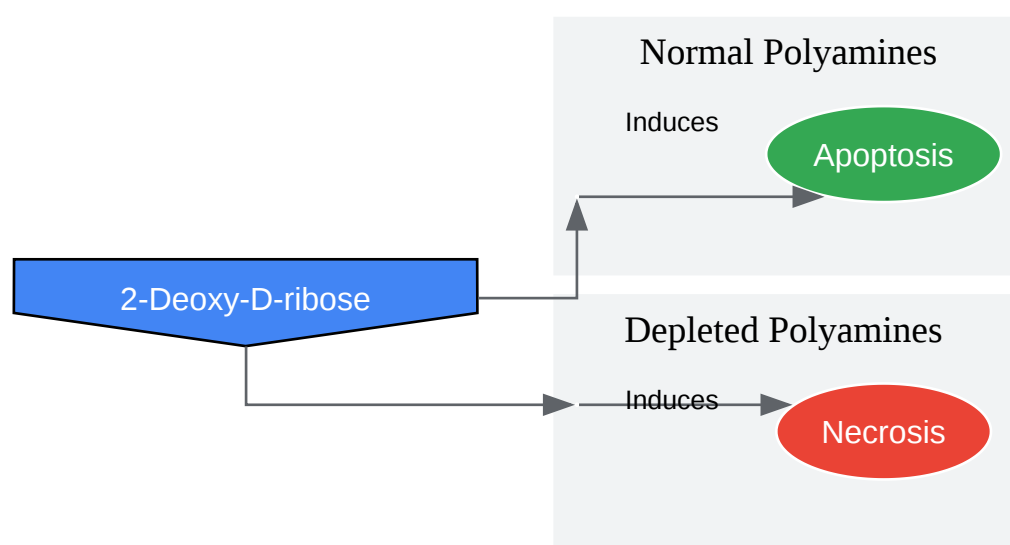


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Caption: dRP-induced pro-angiogenic signaling pathway.

Cell Fate Determination: Apoptosis vs. Necrosis

Deoxyribose can induce cell death, and the specific mechanism, either apoptosis or necrosis, can be influenced by the intracellular concentration of polyamines. In cells with normal polyamine levels, deoxyribose treatment leads to apoptosis.^[7] However, in polyamine-depleted cells, the mode of cell death switches to necrosis.^[7] This suggests a link between the cell cycle, regulated by polyamines, and the cellular response to a death stimulus like deoxyribose.^[7]



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Caption: Influence of polyamines on deoxyribose-induced cell death.

Experimental Protocols

The utilization of **Thymine-13C-1** in research necessitates specific experimental protocols. Below are outlines for key experimental approaches.

Metabolic Flux Analysis

Objective: To trace the metabolic fate of the carbon backbone of deoxyribose in a biological system.

Methodology:

- Cell Culture: Culture cells of interest to the desired confluency.

- **Isotope Labeling:** Replace the standard culture medium with a medium containing **Thymidine-13C-1** as the sole or a supplementary carbon source. The concentration will be dependent on the specific cell line and experimental goals.
- **Time Course:** Incubate the cells for various time points to allow for the uptake and metabolism of the labeled thymidine.
- **Metabolite Extraction:** Harvest the cells and perform a metabolite extraction using a suitable solvent system (e.g., 80% methanol).
- **LC-MS/MS Analysis:** Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the incorporation of the 13C label into downstream metabolites.
- **Data Analysis:** Analyze the mass isotopomer distribution to determine the relative flux through different metabolic pathways.

Determination of Deoxyribose Derivatives

Objective: To quantify the levels of deoxyribose and its derivatives in biological samples.

Methodology: This protocol is based on a fluorimetric determination method.

- **Sample Preparation:** Homogenize tissue or cell samples as required.
- **Periodate Oxidation:** Treat the sample with periodate to oxidize and cleave ribonucleosides, which are often present in large excess.
- **Chromatographic Separation:** Utilize column chromatography to separate the deoxyribonucleotides from other cellular components and the products of the periodate oxidation.
- **Fluorimetric Determination:**
 - Labilize the pyrimidine-glycosidic bond through bromination.
 - React the liberated deoxyribose with a suitable reagent (e.g., thiobarbituric acid) to produce a fluorescent product.

- Measure the fluorescence to quantify the amount of deoxyribose.

In Vitro Angiogenesis Assay

Objective: To assess the pro-angiogenic effect of thymine.

Methodology:

- Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto a basement membrane matrix (e.g., Matrigel).
- Treatment: Treat the cells with varying concentrations of thymine. A vehicle control should be included.
- Incubation: Incubate the cells for a period sufficient to allow for tube formation (typically 6-24 hours).
- Visualization: Visualize the tube-like structures using a microscope.
- Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.

Conclusion

Thymine-13C-1 is a powerful tool for researchers investigating a wide range of biological processes, from fundamental metabolic pathways to complex signaling cascades involved in angiogenesis and cell death. Its use as a stable isotope tracer allows for precise tracking and quantification of metabolic flux, providing valuable insights into cellular physiology in both health and disease. The experimental protocols outlined in this guide provide a starting point for the application of **Thymine-13C-1** in various research contexts.

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